XL228

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- XL228 might be a confidential research compound, not yet disclosed by the researchers.

- It could be an internal code name for a compound within a specific research group.

- XL228 might not be a specific compound but a designation used in a particular study.

Without more context, it is difficult to determine the exact nature of XL228.

Scientific Research and New Compounds

Discovery and Initial Testing

New compounds can be identified through various methods, such as synthesis or natural product isolation [, ]. Once a potential candidate is found, researchers perform in vitro (laboratory) studies [] to assess its properties and potential applications.

Target Identification

If the initial tests show promise, researchers will try to identify the molecular target(s) [] of the compound. This helps understand how the compound interacts with the biological system.

In Vivo Studies

After successful in vitro studies, researchers may progress to in vivo (whole organism) studies using animals []. These studies aim to assess the compound's efficacy and safety in a living system.

Clinical Trials

If the preclinical studies (in vitro and in vivo) are encouraging, the compound may advance to clinical trials [] in human subjects. This is a multi-stage process with strict regulations to ensure safety and efficacy.

XL228 is a novel small molecule compound designed primarily as an anticancer agent. It functions by inhibiting several critical protein kinases, including the insulin-like growth factor type-1 receptor (IGF1R), Src family kinases, and Abl tyrosine kinases. These targets are pivotal in promoting cancer cell proliferation, survival, and metastasis, making XL228 a promising candidate in cancer therapy. Its ability to inhibit the T315I mutant form of the Abl kinase, which is resistant to other therapies for chronic myelogenous leukemia, further underscores its therapeutic potential .

- Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.

- Reduction: This reaction entails the addition of hydrogen or the removal of oxygen.

- Nucleophilic Substitution: As a multi-kinase inhibitor, XL228 may also participate in nucleophilic substitution reactions, particularly when interacting with its protein targets .

The biological activity of XL228 is characterized by its inhibition of multiple kinases involved in cancer signaling pathways. It has shown efficacy against various solid tumor xenograft models and has a broad target profile that includes:

- IGF1R: Promotes tumor growth and survival.

- Src Family Kinases: Involved in cellular proliferation and migration.

- Abl Kinase: Particularly important in chronic myelogenous leukemia.

These actions contribute to its potential as a therapeutic agent in treating different types of cancers .

The synthesis of XL228 has been detailed in several studies focusing on process development for large-scale production. The most effective synthesis methods involve:

- Regioselective Isoxazole Formation: This step is crucial for establishing the core structure of XL228.

- Selective Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the introduction of specific functional groups necessary for biological activity.

These methods have been optimized to produce XL228 in multikilogram quantities, making it feasible for clinical applications .

XL228 is primarily investigated for its applications in oncology. Its ability to inhibit key signaling pathways makes it suitable for:

- Treatment of solid tumors, especially those resistant to conventional therapies.

- Potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy.

Clinical trials are ongoing to evaluate its safety and effectiveness in various cancer types .

Interaction studies have highlighted XL228's profile as a multi-target kinase inhibitor. It has been shown to interact with several important pathways:

- Inhibition of IGF1R leads to reduced tumor cell survival.

- Inhibition of Src Kinases affects cell motility and invasion.

- Inhibition of Abl Kinase, particularly the T315I mutant, provides a therapeutic avenue for resistant chronic myelogenous leukemia cases.

These interactions suggest that XL228 could be effective against tumors that exhibit resistance to existing therapies due to its broad spectrum of kinase inhibition .

Several compounds share similarities with XL228 in terms of their mechanism of action as kinase inhibitors. Here are some notable examples:

XL228 stands out due to its multi-target inhibition profile that includes not only BCR-Abl but also IGF1R and Src kinases, positioning it uniquely among kinase inhibitors aimed at treating various cancers.

Key Synthetic Routes for XL228 Production

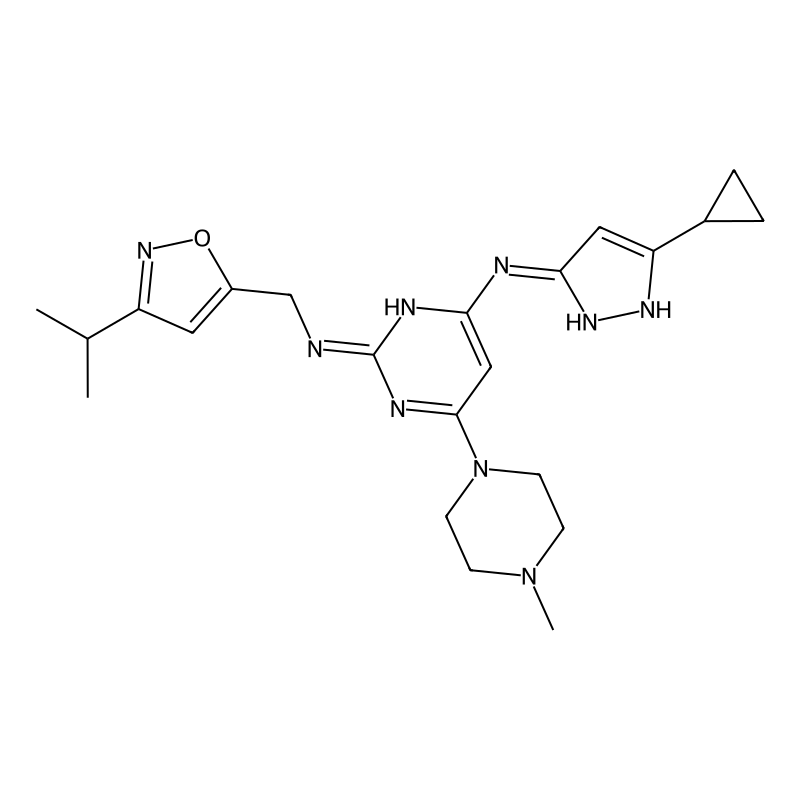

The synthesis of XL228, a multitargeted tyrosine kinase inhibitor with activity against insulin-like growth factor 1 receptor, Src, and Bcr-Abl kinases, has been extensively developed through systematic route optimization and process development studies [3] [6]. The compound's complex molecular structure, featuring a pyrimidine core with isoxazole and piperazine substituents, necessitates sophisticated synthetic approaches that ensure both regioselectivity and scalability [1] [2].

Regioselective [3 + 2] Isoxazole Formation on Pyrimidine Core

The formation of isoxazole rings through [3 + 2] cycloaddition reactions represents a cornerstone methodology in XL228 synthesis [3] [8]. This regioselective transformation occurs directly on the pyrimidine core, requiring precise control of reaction parameters to achieve the desired substitution pattern [6] [22].

The regioselective isoxazole formation utilizes the inherent reactivity of nitrile oxides with electron-deficient pyrimidine substrates [22] [33]. The cycloaddition proceeds through a concerted mechanism where the nitrile oxide acts as a 1,3-dipole, reacting with the appropriately positioned substituents on the pyrimidine ring [33]. This reaction demonstrates excellent regioselectivity due to the electronic characteristics of the pyrimidine scaffold, which directs the cycloaddition to the desired position [22] [25].

Process optimization studies have identified critical factors influencing the regioselectivity and yield of this transformation [22] [25]. Temperature control proves essential, with optimal conditions typically requiring elevated temperatures between 80-100°C to achieve complete conversion [22]. Solvent selection significantly impacts both reaction rate and selectivity, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior results compared to non-polar alternatives [22] [33].

The reaction mechanism involves initial formation of a stabilized intermediate through nucleophilic attack of the pyrimidine system on the electrophilic carbon center of the nitrile oxide [33]. Subsequent cyclization occurs with elimination of water, driven by the formation of the aromatic isoxazole ring system [33]. This mechanistic pathway ensures high regioselectivity when proper electronic and steric factors are maintained throughout the transformation [22] [25].

Selective Substitution Nucleophilic Aromatic Reaction with Dichloropyrimidine Derivatives

The selective substitution nucleophilic aromatic reaction with dichloropyrimidine derivatives constitutes the second key transformation in XL228 synthesis [3] [8]. This reaction involves the regioselective displacement of chloride substituents from symmetrical dichloropyrimidine intermediates using amine nucleophiles [8] [12].

The inherent regioselectivity of substitution nucleophilic aromatic reactions with dichloropyrimidines depends critically on the electronic environment created by additional substituents on the pyrimidine ring [12] [26]. For 2,4-dichloropyrimidine derivatives, the substitution typically occurs preferentially at the C-4 position due to favorable orbital interactions and reduced steric hindrance [12] [26].

Mechanistic studies reveal that tertiary amine nucleophiles demonstrate exceptional C-2 selectivity in these transformations, contrary to the typical C-4 preference observed with other nucleophiles [12]. This selectivity arises from unique electronic interactions between the tertiary amine and the pyrimidine substrate, leading to preferential activation of the C-2 position [12]. The reaction proceeds through initial nucleophilic attack followed by elimination of chloride, with subsequent dealkylation of the tertiary amine intermediate providing the desired secondary amine product [12].

Electronic effects play a crucial role in determining regioselectivity patterns [26] [36]. Electron-withdrawing substituents at specific positions can reverse the normal selectivity preferences, leading to C-2 selective displacement even in systems that would typically favor C-4 substitution [26] [36]. This phenomenon has been attributed to changes in the lowest unoccupied molecular orbital distribution and energy levels, which alter the preferred sites for nucleophilic attack [26].

Process Development for Multikilogram-Scale Synthesis

The development of scalable synthetic routes for XL228 production required comprehensive optimization of reaction conditions, solvent systems, and catalytic parameters to achieve consistent yields and product quality at increased scale [3] [6]. The optimized process consists of six synthetic steps with demonstrated scalability, delivering multikilogram quantities suitable for clinical development [3] [6].

Solvent System Optimization

Solvent selection and optimization represent critical factors in achieving successful scale-up of XL228 synthesis [3] [19]. Systematic evaluation of various solvent systems has identified optimal conditions that balance reaction efficiency, product quality, and process economics [19] [21].

For the isoxazole formation step, extensive screening revealed that polar aprotic solvents provide superior performance compared to alternative solvent classes [22] [25]. Dimethylformamide emerged as the preferred choice due to its ability to solubilize all reaction components while maintaining appropriate reaction kinetics [22]. The solvent's high boiling point allows for elevated reaction temperatures necessary to achieve complete conversion, while its polar nature facilitates the desired regioselectivity [22] [25].

Multikilogram-scale demonstrations have validated the scalability of the optimized solvent systems [3] [6]. Two separate campaigns delivered 4.6 and 11.2 kilograms of XL228 with overall yields of 25% and 16% respectively, confirming the robustness of the developed process [3] [6]. These results demonstrate that the laboratory-scale solvent optimization translates effectively to industrial production scales [6].

The substitution nucleophilic aromatic reaction step benefits from different solvent optimization parameters [10] [12]. Dichloromethane has proven effective for reactions involving tertiary amine nucleophiles, providing easier workup procedures and higher isolated yields compared to more polar alternatives [10] [12]. The reduced polarity of dichloromethane appears to favor the desired regioselectivity while minimizing competing side reactions [10] [12].

Catalytic Conditions and Yield Improvements

Optimization of catalytic conditions has yielded significant improvements in both reaction efficiency and overall process yields for XL228 synthesis [22] [25]. The development of effective catalytic systems addresses multiple synthetic challenges including reaction rate enhancement, selectivity control, and yield optimization [22] [25].

For isoxazole formation reactions, the implementation of catalytic systems has demonstrated substantial benefits [22]. Hypervalent iodine species have emerged as particularly effective catalysts, promoting intramolecular oxidative cycloaddition reactions with excellent efficiency [22]. The optimal catalytic loading typically ranges from 5-10 mol%, with higher concentrations providing diminishing returns in terms of yield improvement [22].

The catalytic system optimization extends to acid catalysis, where p-toluenesulfonic acid has proven essential for achieving high yields in isoxazole formation [22]. The acid catalyst facilitates the cycloaddition process through activation of the electrophilic components, leading to enhanced reaction rates and improved overall conversion [22]. Systematic studies have established optimal acid loadings that maximize yield while minimizing potential side reactions [22].

Base catalysis plays an equally important role in the substitution nucleophilic aromatic reactions [10] [12]. Potassium carbonate and cesium carbonate have both demonstrated effectiveness in promoting these transformations, with cesium carbonate generally providing superior results due to its enhanced basicity and solubility characteristics [10] [16]. The optimal base loading typically ranges from 2-3 equivalents relative to the substrate, providing sufficient driving force for complete conversion while minimizing material costs [10] [16].

Temperature optimization studies have identified narrow operating windows that maximize both yield and selectivity [22] [25]. For isoxazole formation, temperatures between 80-100°C provide optimal results, while substitution nucleophilic aromatic reactions typically require more moderate conditions in the 50-80°C range [10] [22]. These temperature profiles have been validated at multikilogram scale, confirming their applicability to industrial production [3] [6].

| Reaction Step | Optimal Temperature (°C) | Catalyst/Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Isoxazole Formation | 80-100 | Hypervalent iodine (10 mol%) + p-TsOH | DMF | 85-94 |

| SNAr Reaction | 50-80 | K2CO3 or Cs2CO3 (2-3 eq) | DCM | 88-99 |

| Overall Process | Variable | Multiple systems | Mixed | 16-25 |